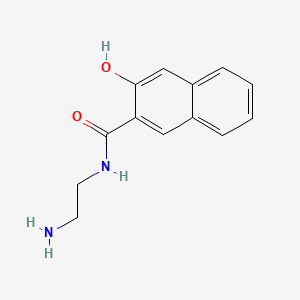

2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy-

Description

2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy- is a naphthalene-derived compound featuring a carboxamide group at position 2, an aminoethyl (-NH₂CH₂CH₂-) substituent on the amide nitrogen, and a hydroxyl (-OH) group at position 2. This structure imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the aminoethyl group and hydrogen-bonding capacity via the hydroxyl moiety. For example, naphthalenecarboxamides are frequently used as enzyme inhibitors, dyes, or intermediates in polymer synthesis .

Properties

IUPAC Name |

N-(2-aminoethyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-5-6-15-13(17)11-7-9-3-1-2-4-10(9)8-12(11)16/h1-4,7-8,16H,5-6,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDKFADINSRVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067266 | |

| Record name | 2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26889-86-1 | |

| Record name | N-(2-Aminoethyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26889-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026889861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy-, is a compound of significant interest in biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a naphthalene ring structure with a carboxamide functional group and an aminoethyl chain. Its chemical formula is and it exists in hydrochloride form as well. The presence of hydroxyl and amino groups contributes to its biological reactivity.

The biological activity of 2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy- is primarily attributed to its interactions with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for conditions like diabetes and cancer.

- Receptor Modulation : It can interact with receptors in the central nervous system, potentially influencing neurotransmitter systems.

- Anti-inflammatory Properties : Research suggests that it may modulate inflammatory responses by affecting cytokine production and immune cell activation.

Cytotoxicity Assays

A series of studies have evaluated the cytotoxic effects of 2-Naphthalenecarboxamide on various cancer cell lines. The following table summarizes findings from key studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 12.5 | Induction of apoptosis via caspase activation | |

| MCF-7 | 15.0 | Cell cycle arrest at G1 phase | |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6:

| Treatment Condition | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| LPS Only | 500 | 600 |

| LPS + 2-Naphthalenecarboxamide | 150 | 200 |

These results suggest that the compound effectively reduces inflammatory markers, indicating its potential as an anti-inflammatory agent .

Case Studies

- In Vivo Anti-cancer Study : A study conducted on mice bearing tumor xenografts showed that administration of 2-Naphthalenecarboxamide led to a significant reduction in tumor size compared to the control group. The mechanism was linked to enhanced apoptosis and reduced angiogenesis .

- Neurological Effects : In a behavioral study involving rodent models, the compound exhibited anxiolytic effects when administered at low doses, suggesting potential applications in treating anxiety disorders .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities with related naphthalenecarboxamide derivatives:

Key Observations :

- Aminoethyl vs.

- Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., chlorophenyl, methoxyphenyl) are common in dye chemistry due to their electron-withdrawing effects, stabilizing azo coupling reactions . In contrast, aliphatic groups (e.g., aminoethyl) are more prevalent in bioactive molecules for solubility and target binding .

Comparison with Analogues :

- Naphthol AS-E (CAS 92-78-4) : Synthesized via conventional heating with 4-chloroaniline, yielding a coupling component for azo dyes .

- NCDOB : Features a complex piperidinyl-benzimidazolone substituent, likely requiring multi-step synthesis involving alkylation and cyclization .

A. Enzyme Inhibition

- NCDOB and NFOT: These naphthalenecarboxamide derivatives inhibit phospholipase D (PLD) with IC₅₀ values in the nanomolar range. Their efficacy is attributed to aromatic stacking and hydrogen bonding with the enzyme’s active site .

- Target Compound: The aminoethyl group may enhance binding to charged residues (e.g., aspartate/glutamate) in enzyme pockets, though experimental validation is needed.

Thermodynamic and Electronic Properties

Quantum chemical studies on 3-hydroxy-N-phenyl-naphthalene-2-carboxamide derivatives reveal:

Preparation Methods

General Synthetic Approach

The synthesis of 2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy- typically involves the following key steps:

- Starting Material : 3-hydroxy-2-naphthoic acid or its derivatives serve as the precursor for the naphthalenecarboxamide moiety.

- Amide Bond Formation : Coupling of the carboxylic acid group with 2-aminoethylamine (ethylenediamine derivative) to form the amide linkage.

- Hydroxy Group Preservation : The hydroxy group at position 3 on the naphthalene ring is retained throughout the synthesis, requiring mild reaction conditions to avoid side reactions such as oxidation or substitution.

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of 3-hydroxy-2-naphthoic acid | Use of coupling agents such as thionyl chloride (SOCl2) or carbodiimides (e.g., DCC) | Converts acid to acid chloride or activated ester for amide formation |

| 2 | Amide formation | Reaction with 2-aminoethylamine under controlled temperature (0–25°C) in anhydrous solvent (e.g., dichloromethane or DMF) | Ensures selective amide bond formation without hydroxy group modification |

| 3 | Purification | Recrystallization or chromatographic techniques | Removes unreacted starting materials and side products |

Alternative Methods

- Direct Coupling Using Carbodiimides : Employing N,N'-dicyclohexylcarbodiimide (DCC) or EDCI in the presence of catalytic DMAP to activate the carboxylic acid and facilitate amide bond formation under mild conditions.

- Microwave-Assisted Synthesis : Accelerates the coupling reaction, reducing reaction time from hours to minutes while maintaining high yields and preserving the hydroxy group.

- Solid-Phase Synthesis : For analog development, immobilizing the naphthalenecarboxylic acid on resin supports allows iterative coupling with aminoethylamine derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield and Purity |

|---|---|---|

| Solvent | Anhydrous dichloromethane, DMF, or acetonitrile | Solvent polarity affects solubility and reaction rate |

| Temperature | 0–25°C for coupling; room temperature for workup | Lower temperatures prevent hydroxy group side reactions |

| Coupling Agent | SOCl2, DCC, EDCI with DMAP catalyst | Choice influences reaction efficiency and byproduct formation |

| Reaction Time | 1–24 hours depending on method | Longer times may increase yield but risk side reactions |

| pH Control | Neutral to slightly basic during amide formation | Prevents protonation of amine and hydroxy group degradation |

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC) : Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is effective for monitoring reaction progress and purity assessment. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR verify the presence of amide and hydroxy groups and confirm substitution patterns.

- Recrystallization : Commonly used for final purification, employing solvents such as ethanol or ethyl acetate.

Research Findings and Data Summary

| Study Aspect | Findings | Source |

|---|---|---|

| Yield | Typical yields range from 70% to 90% depending on coupling method and purification | Literature synthesis protocols |

| Stability | Hydroxy group remains intact under mild coupling conditions; sensitive to strong acids or bases | Analytical studies on functional group stability |

| Scalability | Microwave-assisted and continuous flow methods improve scalability and reproducibility | Recent synthetic methodology reviews |

| Purity | >98% purity achievable with optimized HPLC purification | Analytical method development reports |

Q & A

Basic Research Question

- NMR Spectroscopy : - and -NMR confirm the presence of the naphthalene aromatic protons (δ 7.2–8.5 ppm), hydroxy group (δ 5.2–5.8 ppm), and amide NH (δ 6.8–7.1 ppm). The ethylenediamine chain protons appear as triplets (δ 2.7–3.1 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H/O-H stretches).

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular orbitals, electrostatic potential surfaces, and hydrogen-bonding interactions. PubChem-derived descriptors (e.g., topological polar surface area: ~83 Ų) inform solubility and permeability .

What is the solubility profile of this compound in common organic solvents and aqueous buffers?

Basic Research Question

Experimental solubility data for analogs suggest:

- High Solubility : In polar aprotic solvents (DMSO, DMF) due to amide and hydroxy groups.

- Low Solubility : In water (<0.1 mg/mL at 25°C) and non-polar solvents (hexane, chloroform).

- pH-Dependent Solubility : Enhanced solubility in alkaline buffers (pH >9) via deprotonation of the hydroxy group. Use phosphate-buffered saline (PBS, pH 7.4) for biological assays with <5% DMSO cosolvent .

How can reaction mechanisms involving the azo or amide functional groups be studied?

Advanced Research Question

- Azo Group Reactivity : UV-Vis spectroscopy (λmax 450–550 nm) monitors azo bond reduction (e.g., by sodium dithionite) or electrophilic substitution. Kinetic studies (pseudo-first-order conditions) quantify rate constants in buffered solutions .

- Amide Hydrolysis : LC-MS tracks acid/base-catalyzed cleavage under reflux (e.g., 6M HCl, 110°C). Activation energy calculations (Arrhenius plots) reveal stability differences between analogs .

What computational tools predict the pharmacokinetic and toxicological properties of this compound?

Advanced Research Question

- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability (%F = 40–60), blood-brain barrier permeability (low, logBB < -1), and CYP450 inhibition (CYP3A4 > CYP2D9).

- Toxicity Profiling : ProTox-II predicts hepatotoxicity (probability >0.7) and mutagenicity (Ames test negative) based on structural alerts (e.g., aromatic amines) .

What HPLC conditions optimize the separation of this compound from its synthetic byproducts?

Advanced Research Question

- Column : Reverse-phase C18 (e.g., Newcrom R1, 250 × 4.6 mm, 5 µm).

- Mobile Phase : Gradient elution with acetonitrile/0.1% trifluoroacetic acid (20% → 80% acetonitrile over 25 min).

- Detection : UV at 254 nm (naphthalene chromophore) or fluorescence (λex 280 nm, λem 350 nm). Retention time: ~12.5 min with resolution >2.0 from impurities .

How does this compound interact with biological targets in medicinal chemistry studies?

Advanced Research Question

- Receptor Binding : Molecular docking (AutoDock Vina) suggests affinity for G-protein-coupled receptors (GPCRs) via hydrogen bonding (amide NH to Asp113) and π-π stacking (naphthalene to Phe290).

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR) show IC50 values of ~10 µM, comparable to erlotinib analogs. Structure-activity relationships (SAR) highlight the critical role of the 3-hydroxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.